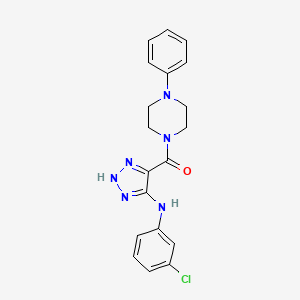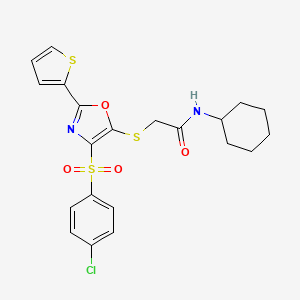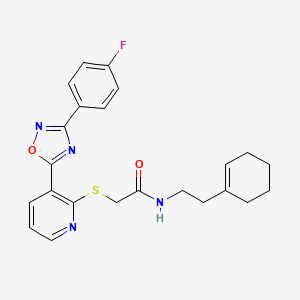![molecular formula C18H12ClN3O B2371367 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-71-3](/img/structure/B2371367.png)
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is a useful research compound. Its molecular formula is C18H12ClN3O and its molecular weight is 321.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photomodification and Polymer Characterization
- Research has explored the photomodification and characterization of polymers with pendant groups similar to 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile. The study focused on the crosslinking and modification of polymers through reactions leading to the formation of heterocyclic structures (Darkow, Hartmann, & Tomaschewski, 1997).
Synthesis and Reactivity
- The synthesis and reactivity of compounds similar to the chemical have been investigated. Studies include the reactions of benzonitrile oxide with various agents, leading to the formation of different isoxazole derivatives (Nunno, Scilimati, & Vitale, 2005).
Stabilization of Polymers
- Studies have explored the use of similar chemicals in the stabilization of polymers like poly(vinyl chloride), highlighting the enhancement in thermal stability and resistance to ultraviolet irradiation (Andel‐Naby, 1999).
Photochemistry and Reactive Intermediates
- Research into the photochemistry of related isoxazole compounds has revealed insights into the generation and characterization of reactive intermediates, which are crucial for understanding the chemical behavior of such compounds (Nunes, Pinto, Reva, Rosado, & Fausto, 2017).
Functional Modification of Hydrogels
- The functional modification of hydrogels through reactions with amine compounds, including those structurally related to this compound, has been studied. This involves assessing the swelling properties and thermal stability of the modified polymers, potentially applicable in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Activity
- A new class of compounds, including (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), has been synthesized with structures resembling the chemical . These compounds showed pronounced antimicrobial activity, highlighting potential applications in medicinal chemistry (Lavanya, Reddy, Padmavathi, & Padmaja, 2014).
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-6-8-15(9-7-14)21-11-10-17-16(12-20)18(22-23-17)13-4-2-1-3-5-13/h1-11,21H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESDTRHPLIIEN-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
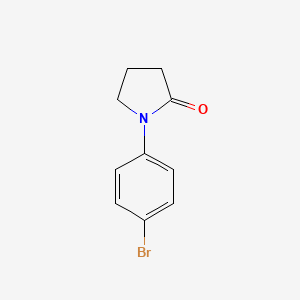
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)



![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)
![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)
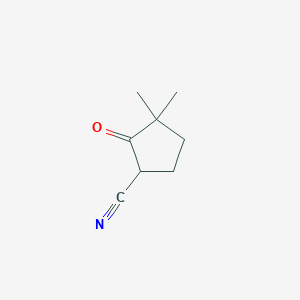

![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)
